Dimethylone

描述

Classification and Chemical Structure of Dimethylone

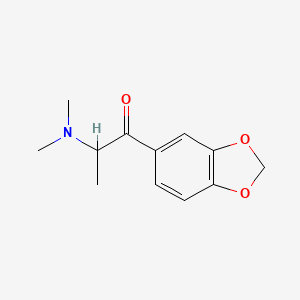

This compound is classified as a substituted cathinone (B1664624), belonging to the phenethylamine (B48288) and amphetamine classes of compounds. guidechem.comsmolecule.com Its chemical structure is characterized by a methylenedioxy group attached to a phenyl ring and a β-keto group, which distinguishes it from structurally similar compounds like 3,4-methylenedioxymethamphetamine (MDMA). smolecule.com The presence of a dimethylamino group attached to a phenyl ring, which is further linked to a ketone group, is a key feature of its structure. guidechem.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C12H15NO3 wikipedia.orgnih.gov |

| Molecular Weight | 221.256 g·mol−1 wikipedia.org |

| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)propan-1-one wikipedia.org |

| CAS Number | 109367-07-9 (HCl) wikipedia.org |

| Appearance | White crystalline powder guidechem.com |

This table is interactive. Click on the headers to sort.

Historical Context and Emergence of this compound as a Novel Psychoactive Substance

The emergence of this compound is part of a broader trend of new psychoactive substances (NPS) appearing on the market. mdpi.com These substances are often synthesized to mimic the effects of controlled drugs while circumventing existing regulations. koreascience.krunodc.org Synthetic cathinones, including this compound, gained popularity in the mid to late 2000s as alternatives to traditional illicit drugs. www.gov.uk They were often marketed under misleading labels like "bath salts" or "plant food" to avoid legal scrutiny. www.gov.ukrsc.org

In the United States, this compound is considered a Schedule I controlled substance as a positional isomer of butylone. wikipedia.org Regulatory bodies in various countries have taken measures to control its distribution due to the lack of comprehensive safety data. ontosight.ai For instance, in 2014, the Virginia Department of Forensic Science recommended the inclusion of this compound (3,4-methylenedioxy-N,N-dimethylcathinone) into Schedule I of the Virginia Drug Control Act. virginia.gov

Analogues and Derivatives of this compound within Synthetic Cathinone Research

This compound is one of many synthetic cathinone derivatives. Its structure is closely related to other compounds that have been subjects of scientific investigation.

Methylone (MDMC): The β-keto analogue of MDMA, Methylone shares structural similarities with this compound. wikipedia.org

Dibutylone (B1660615): Another synthetic cathinone, Dibutylone has been studied alongside this compound. Research has shown that both compounds can undergo similar metabolic pathways. koreascience.kr

Ethylone (B12757671), Butylone, and Pentylone (B609909): These are also analogues of this compound, categorized within the same group in some metabolic studies. jfda-online.com

Research into the structure-activity relationships of synthetic cathinones has revealed that modifications to the amine group and other parts of the molecule can significantly alter their pharmacological properties. nih.gov For example, the conversion from a tertiary amine, as seen in this compound, to a secondary or primary amine can lead to a substantial decrease in potency. nih.gov

Table 2: Comparison of this compound and its Analogues

| Compound | Key Structural Difference from this compound |

|---|---|

| Methylone | N-methyl group instead of N,N-dimethyl group. wikipedia.org |

| Dibutylone | N,N-dibutyl group instead of N,N-dimethyl group. koreascience.kr |

| Ethylone | N-ethyl group instead of N,N-dimethyl group. jfda-online.com |

This table is interactive. You can filter the data by searching for a specific compound.

Current Research Landscape and Future Directions for this compound Studies

Current research on this compound primarily focuses on its pharmacology, metabolism, and detection in biological samples. Studies suggest that this compound may act as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). ontosight.aiguidechem.com This mechanism of action would lead to increased levels of these neurotransmitters in the brain. ontosight.ai Animal studies have shown that this compound can substitute for methamphetamine and MDMA, indicating similar behavioral effects. wikipedia.orgnih.gov

Metabolism studies have identified several metabolites of this compound. The major metabolic pathways include O-demethylenation and the reduction of the keto function. koreascience.kr N-oxide metabolites have also been detected. koreascience.kr Understanding these metabolic pathways is crucial for developing accurate methods for its detection in forensic and clinical settings. jfda-online.comfda.gov.tw

Future research will likely continue to explore the detailed pharmacological and toxicological profile of this compound. Further investigation into its mechanism of action and the activity of its metabolites is needed. nih.gov Continued monitoring of its prevalence and the emergence of new analogues is also essential for public health and regulatory agencies. govinfo.gov

Structure

2D Structure

3D Structure

属性

CAS 编号 |

765231-58-1 |

|---|---|

分子式 |

C12H15NO3 |

分子量 |

221.25 g/mol |

IUPAC 名称 |

1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)propan-1-one |

InChI |

InChI=1S/C12H15NO3/c1-8(13(2)3)12(14)9-4-5-10-11(6-9)16-7-15-10/h4-6,8H,7H2,1-3H3 |

InChI 键 |

OSNIIMCBVLBNGS-UHFFFAOYSA-N |

规范 SMILES |

CC(C(=O)C1=CC2=C(C=C1)OCO2)N(C)C |

产品来源 |

United States |

Pharmacological Mechanisms of Dimethylone Action

Monoamine Transporter Interactions of Dimethylone

The primary mechanism of action for many psychostimulants, including synthetic cathinones, involves their interaction with monoamine transporters: the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thus terminating the signaling process. By modulating the function of these transporters, drugs like this compound can significantly alter neurotransmitter levels in the brain.

Dopamine Transporter (DAT) Modulation

Research into the specific actions of this compound at the human dopamine transporter (hDAT) has revealed a distinct mechanism of action. Electrophysiological studies have demonstrated that this compound acts as a blocker at hDAT. When applied to cells expressing hDAT, this compound induces an outward current, a characteristic signature of a transporter inhibitor, rather than the inward depolarizing current typical of a substrate or "releaser" like amphetamine. This suggests that this compound binds to the transporter and prevents the reuptake of dopamine without being transported into the neuron itself. This blocking action leads to an accumulation of dopamine in the synaptic cleft, which is a key contributor to its stimulant effects.

Serotonin Transporter (SERT) Modulation

Direct in vitro binding or uptake inhibition data for this compound at the serotonin transporter (SERT) is not extensively available in the scientific literature. However, by examining the structure-activity relationships of N,N-dimethylated cathinones, it is possible to infer its likely interactions. The N,N-dimethyl substitution on the amine of the cathinone (B1664624) structure tends to decrease potency at SERT compared to their N-methyl or primary amine counterparts. While still likely to exhibit some inhibitory activity at SERT, it is anticipated to be less potent than its effects at the dopamine and norepinephrine transporters. This profile would be consistent with a more classic stimulant effect, with less of the pronounced serotonergic effects seen with compounds like MDMA.

Analysis of Neurotransmitter Reuptake Inhibition and Release Potential

The available evidence strongly suggests that this compound functions primarily as a monoamine reuptake inhibitor, rather than a releasing agent. The electrophysiological data at hDAT clearly demonstrate a blocking effect. For a compound to be a substrate-type releaser, it must not only bind to the transporter but also be translocated into the presynaptic terminal, a process that then triggers the reverse transport of neurotransmitters. The characteristics of this compound's interaction with hDAT are inconsistent with this mechanism. While its actions at SERT and NET have not been as definitively characterized, the pharmacology of closely related N,N-dimethylated cathinones also points towards a primary mechanism of reuptake inhibition.

Comparative Pharmacodynamics of this compound with Other Psychostimulants

Understanding the pharmacological profile of this compound is enhanced by comparing its actions to those of well-characterized psychostimulants like amphetamine and MDMA. These comparisons highlight the subtle but significant differences in their mechanisms of action that lead to their distinct subjective effects.

Comparison with Amphetamine and MDMA Analogues

Amphetamine and its analogues are classic examples of monoamine releasing agents. They serve as substrates for the monoamine transporters and, once inside the neuron, disrupt the storage of neurotransmitters in vesicles, leading to a significant, non-vesicular release of dopamine, norepinephrine, and to a lesser extent, serotonin. This "releaser" profile is distinct from the "blocker" profile exhibited by this compound at the dopamine transporter.

MDMA, while also a substrate for monoamine transporters, has a more pronounced effect on the serotonin system compared to amphetamine. It is a potent releaser and reuptake inhibitor of serotonin, which is thought to underlie its characteristic empathogenic and entactogenic effects. In animal studies, this compound has been shown to substitute for both methamphetamine and MDMA, suggesting that it shares some overlapping subjective effects. wikipedia.org However, its primary mechanism as a reuptake inhibitor, particularly at DAT, suggests that its pharmacological profile is more akin to a classic stimulant with some serotonergic activity, rather than a potent serotonin releaser like MDMA.

Table 1: Comparative Monoamine Transporter Interaction Profiles of Selected Psychostimulants

| Compound | Primary Mechanism | DAT Affinity/Potency | SERT Affinity/Potency | NET Affinity/Potency |

| This compound (βk-MDDMA) | Reuptake Inhibitor | Blocker (electrophysiology) | Data not available | Data not available |

| Amphetamine | Releasing Agent | High | Low | High |

| MDMA | Releasing Agent/Reuptake Inhibitor | Moderate | High | High |

| Methylone (MDMC) | Releasing Agent/Reuptake Inhibitor | IC50: 4.82 µM nih.gov | Lower than MDMA | Similar to MDMA |

Note: Data for this compound is limited. The table reflects the current understanding based on available research. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Distinctive Profiles Among Substituted Cathinones

The pharmacological identity of a substituted cathinone is largely defined by its interaction with the monoamine transporters responsible for the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT). wikipedia.org Compounds in this class typically act as either monoamine transporter inhibitors (reuptake blockers) or monoamine releasers (substrates), with varying potencies and selectivities across the three key transporters. wikipedia.org this compound (βk-MDDMA) possesses a distinct pharmacological profile that differentiates it from both its amphetamine analogue and other prominent cathinones.

The primary mechanism of action for this compound involves the inhibition of monoamine transporters. Research indicates that structural properties, such as the tertiary amine found in this compound, confer transporter-blocking characteristics. nih.govresearchgate.net This positions this compound primarily as a reuptake inhibitor rather than a monoamine releaser. Studies on its corresponding amphetamine analogue, MDDMA, support this, showing it acts as an inhibitor at DAT and NET without inducing neurotransmitter release. nih.gov This contrasts significantly with compounds like MDMA, which are potent monoamine releasers. nih.gov

There are some inconsistencies in the literature regarding this compound's specific transporter selectivity. One study identified it as an uptake inhibitor at both DAT and SERT, while another reported inhibitory action only at DAT. nih.gov Despite these variations, the consensus points toward this compound functioning as a reuptake inhibitor. This mechanism is distinct from that of Methylone (βk-MDMA), which is well-characterized as a non-selective substrate that both inhibits reuptake and promotes the release of dopamine, norepinephrine, and serotonin. nih.govwikipedia.org

The profile of this compound also stands in sharp contrast to pyrrolidine-containing cathinones like 3,4-Methylenedioxypyrovalerone (MDPV). MDPV is a highly potent and selective reuptake inhibitor at DAT and NET, with exceptionally weak activity at SERT. nih.gov While this compound is also a reuptake inhibitor, it does not exhibit the high potency of MDPV. Animal studies suggest the relative potency of this compound in producing psychostimulant effects is lower than that of methamphetamine but greater than that of cocaine. nih.gov

The following table provides a comparative overview of the in vitro activities of this compound and other key substituted cathinones at human monoamine transporters.

| Compound | Mechanism of Action | DAT IC₅₀ (μM) | NET IC₅₀ (μM) | SERT IC₅₀ (μM) | DAT/SERT Selectivity Ratio |

|---|---|---|---|---|---|

| This compound (βk-MDDMA) | Uptake Inhibitor nih.gov | Data not available | Data not available | Data not available | Reported as selective for DAT over SERT nih.gov |

| Methylone (βk-MDMA) | Releaser / Uptake Inhibitor wikipedia.org | 4.82 researchgate.net | Data not available | Data not available | ~3.3 researchgate.net |

| Mephedrone (B570743) (4-MMC) | Releaser / Uptake Inhibitor | 5.9 meduniwien.ac.at | 1.9 meduniwien.ac.at | 19.3 meduniwien.ac.at | ~0.3 |

| MDPV | Uptake Inhibitor | 0.0041 | 0.026 | 3.349 | >800 |

Preclinical Behavioral Pharmacology of Dimethylone

Analysis of Locomotor Activity Effects Induced by Dimethylone

This compound has been shown to produce dose-dependent increases in locomotor activity in animal models. nih.gov In mice, this compound administered at doses from 2.5 to 25 mg/kg resulted in significant, time-dependent increases in movement. nih.gov The peak locomotor stimulation was observed at a dose of 25 mg/kg. nih.gov The effects on locomotion were typically observed within 10 minutes of administration and lasted for approximately one to two hours. nih.gov Interestingly, a higher dose of 50 mg/kg led to less intense peak stimulation but a longer duration of action, lasting three to four hours. nih.gov Studies comparing its potency to other substances found it to be less potent than methamphetamine but more potent than cocaine and dibutylone (B1660615) in stimulating locomotor activity. nih.gov

Table 1: Locomotor Activity Effects of this compound in Mice

| Dose (mg/kg) | Peak Effect (Counts) | Onset of Effects | Duration of Effects |

|---|---|---|---|

| 2.5 - 25 | Dose-dependent increase | Within 10 minutes | 1-2 hours |

| 50 | Less than 25 mg/kg | Within 10 minutes | 3-4 hours |

Data sourced from Gatch et al. (2019). nih.gov

Discriminative Stimulus Properties of this compound in Animal Models

Drug discrimination studies are utilized to understand the subjective effects of a compound by training animals to recognize and respond to the effects of a specific drug. wikipedia.org

Substitution for Methamphetamine-like Stimuli

In rats trained to discriminate methamphetamine from a saline solution, this compound has been shown to fully substitute for the discriminative stimulus effects of methamphetamine. nih.govnih.govwikipedia.org This indicates that this compound produces subjective effects that are similar to those of methamphetamine. nih.gov

Substitution for MDMA-like Stimuli

This compound also fully substitutes for the discriminative stimulus effects of 3,4-methylenedioxymethamphetamine (MDMA) in animal models. nih.govnih.govusdoj.gov In rats trained to discriminate MDMA, this compound produced a full substitution, with an ED50 value of 10.8 mg/kg, suggesting it shares subjective effects with MDMA. nih.gov The potency of this compound in this regard was found to be similar to dibutylone but less potent than clephedrone. nih.gov Some research indicates that this compound may be approximately twofold more potent in producing MDMA-like discriminative stimuli than methamphetamine-like stimuli. nih.gov

Substitution for Cocaine-like Stimuli

In contrast to its full substitution for methamphetamine and MDMA, this compound only partially substitutes for the discriminative stimulus effects of cocaine. nih.govnih.gov Studies in rats trained to discriminate cocaine from saline showed that this compound produced a maximum of 67% cocaine-appropriate responding. nih.govnih.govresearchgate.net This suggests that while there are some similarities in their subjective effects, they are not identical. nih.gov

Table 2: Discriminative Stimulus Properties of this compound

| Training Drug | Substitution | ED50 (mg/kg) | Animal Model |

|---|---|---|---|

| Methamphetamine | Full | Not specified in all studies | Rats |

| MDMA | Full | 10.8 | Rats |

| Cocaine | Partial (67% max) | Not applicable | Rats |

Data compiled from Gatch et al. (2019) and other sources. nih.govnih.gov

Assessment of Reinforcing Effects and Self-Administration Potential of this compound

The reinforcing effects of a drug are a key indicator of its abuse liability. nih.gov Studies have demonstrated that rats will intravenously self-administer this compound, indicating that it has reinforcing properties. biorxiv.org In these studies, higher doses of this compound led to higher rates of self-administration. nih.gov While this compound functions as a reinforcer, some research suggests its reinforcing efficacy may be lower than that of other synthetic cathinones like pentylone (B609909). biorxiv.orgtdl.org

One study found that while methylone (a closely related compound) maintained self-administration, it did not lead to an escalation of intake during long-access sessions, a pattern often seen with more compulsive drugs of abuse like cocaine and methamphetamine. nih.gov Furthermore, while methylone did show a trend towards reducing the thresholds for intracranial self-stimulation (a measure of reward), this effect was not statistically significant. nih.gov This suggests that while this compound possesses abuse potential, it may be less than that of prototypical psychostimulants. nih.gov

Table 3: Compound Names Mentioned

| Compound Name | |

|---|---|

| This compound | |

| Methamphetamine | |

| MDMA (3,4-methylenedioxymethamphetamine) | |

| Cocaine | |

| Dibutylone | |

| Clephedrone | |

| N-Ethylpentylone | |

| TH-PVP (3',4'-tetramethylene-α-pyrrolidinovalerophenone) | |

| Methylone | |

| Pentedrone | |

| Butylone |

Metabolism and Biotransformation Pathways of Dimethylone

Identification of Dimethylone Metabolites

The metabolism of this compound results in a number of identifiable byproducts. These metabolites are formed through various reactions that alter the original structure of the this compound molecule.

The primary Phase I metabolic pathways for this compound include:

N-dealkylation: This process involves the removal of one or both methyl groups from the nitrogen atom.

β-ketone reduction: The ketone group on the β-carbon of the cathinone (B1664624) structure is reduced to a hydroxyl group.

Demethylenation: This reaction involves the opening of the methylenedioxy ring, which is then typically followed by methylation of the resulting catechol structure.

Hydroxylation: A hydroxyl group is added to the molecule, a common reaction in drug metabolism. koreascience.krfda.gov.tw

N-oxidation: An oxygen atom is added to the nitrogen atom, which is possible due to this compound being a tertiary amine. koreascience.kr

Following these initial transformations, the resulting metabolites can undergo Phase II conjugation. fda.gov.twjfda-online.com This involves the attachment of endogenous molecules, such as glucuronic acid, to the metabolites, which significantly increases their water solubility and facilitates their elimination from the body. fda.gov.twnih.gov

Table 1: Identified Metabolites of this compound

| Metabolite Type | Metabolic Reaction | Resulting Compound |

|---|---|---|

| Phase I | Demethylenation | Dihydroxythis compound |

| Phase I | N-dealkylation | N-desmethylthis compound |

| Phase I | β-ketone reduction | β-keto-reduced this compound |

| Phase I | Hydroxylation | Hydroxythis compound |

| Phase I | N-oxidation | This compound N-oxide |

| Phase II | Glucuronidation | Glucuronide conjugates of Phase I metabolites |

In Vitro Metabolic Studies of this compound

To understand the metabolic fate of this compound, researchers utilize in vitro systems that replicate the metabolic environment of the human body. A common method involves incubating this compound with human liver microsomes. koreascience.krjfda-online.com These microsomes are vesicles of the endoplasmic reticulum and contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. sigmaaldrich.com

In one such study, the incubation of this compound with pooled human liver microsomes and an NADPH-generating system led to the formation of four distinct metabolites. koreascience.kr These were identified through liquid chromatography-quadrupole-time-of-flight mass spectrometry (LC-QTOF-MS). koreascience.krjfda-online.com The primary metabolic reactions observed were demethylenation and reduction of the keto group. koreascience.kr Additionally, a metabolite formed through N-oxidation was also detected. koreascience.kr

Another in vitro investigation profiled the metabolism of nine methylenedioxy-substituted synthetic cathinones, including this compound. fda.gov.twjfda-online.com This study used pooled human liver microsomes, cytosol, and uridine (B1682114) diphosphate (B83284) glucuronic acid to identify both Phase I and Phase II metabolites. fda.gov.twjfda-online.com The key pathways confirmed were N-dealkylation, β-ketone reduction, aliphatic hydroxylation, demethylenation, and glucuronide conjugation. fda.gov.twjfda-online.com It was noted that compounds with N,N-dimethylamino groups, like this compound, exhibited higher rates of N-dealkylation and β-ketone reduction. fda.gov.twjfda-online.com

In Vivo Metabolite Profiling of this compound

In vivo studies, which involve the analysis of biological samples from living organisms, provide a more comprehensive picture of drug metabolism. wuxiapptec.com Analysis of urine samples has confirmed that metabolites resulting from β-ketone reduction and those from demethylenation followed by O-methylation are reliable indicators of this compound intake. fda.gov.twjfda-online.com

One study compared metabolites identified through in vitro methods with those found in authentic biological samples from human users. ojp.gov This research identified methylated this compound as a prevalent metabolite in blood and oral fluid, while hydroxylated this compound was more common in urine. ojp.govojp.gov These findings underscore the importance of analyzing multiple biological matrices for a complete metabolic profile.

Characterization of Metabolic Enzymes Involved in this compound Biotransformation

The biotransformation of this compound is catalyzed by specific enzyme systems within the body. The primary enzymes responsible for Phase I metabolism are members of the cytochrome P450 (CYP) superfamily. dynamed.comwikipedia.org These enzymes are crucial for the oxidation, demethylation, and hydroxylation of a wide range of foreign compounds. dynamed.com Research suggests that CYP2D6 is a major enzyme involved in the metabolism of this compound. tandfonline.com

Phase II conjugation reactions are primarily carried out by UDP-glucuronosyltransferases (UGTs). nih.govfrontiersin.org These enzymes transfer glucuronic acid to the Phase I metabolites, making them more polar and easily excretable. nih.govfrontiersin.org The involvement of UGTs in the metabolism of cathinone derivatives has been well-established. mdpi.com

Table 2: Enzymes in this compound Metabolism

| Metabolic Phase | Enzyme Superfamily | Specific Enzymes Implicated | Function |

|---|---|---|---|

| Phase I | Cytochrome P450 (CYP) | CYP2D6 (major) | Oxidation, demethylenation, hydroxylation |

| Phase II | UDP-glucuronosyltransferases (UGTs) | UGT1A1, UGT1A9, UGT1A7, UGT1A8, UGT1A10 | Glucuronide conjugation |

Advanced Analytical Methodologies for Dimethylone Detection and Characterization

Chromatographic Techniques for Dimethylone Analysis

Chromatography is a fundamental technique for separating mixtures into their individual components. colorado.edu When coupled with mass spectrometry, it becomes a powerful tool for both qualitative and quantitative analysis. colorado.edu

Gas chromatography-mass spectrometry (GC-MS) is a widely used and robust confirmatory test for synthetic cathinones. unodc.org The technique separates compounds based on their volatility and interaction with a stationary phase within a capillary column, before they are ionized and fragmented in the mass spectrometer. colorado.edu The resulting mass spectrum provides a fragmentation pattern that serves as a chemical fingerprint, allowing for the identification of the substance. etamu.edu

In a typical GC-MS analysis of this compound, the sample is diluted in a solvent and injected into the gas chromatograph. swgdrug.org The instrument parameters are optimized to achieve good separation and peak shape. For instance, a common setup might use a DB-1 MS capillary column with helium as the carrier gas, and a programmed oven temperature ramp from 100°C to 300°C. swgdrug.org

Upon entering the mass spectrometer, molecules are bombarded with electrons, causing them to break into charged fragments. colorado.edu The mass-to-charge ratio (m/z) of these fragments is measured. For this compound, the mass spectrum shows several characteristic ions that are used for its identification. While GC-MS is effective, it may not always be sufficient to distinguish between closely related regioisomers of some synthetic drugs without additional techniques or derivatization, as these isomers can produce virtually identical mass spectra. researchgate.net

Table 1: Characteristic GC-MS Fragments for this compound This table displays the primary mass-to-charge ratios (m/z) observed in the electron ionization mass spectrum of this compound, which are crucial for its identification.

| m/z Value | Description |

|---|---|

| 221 | Molecular Ion [M]⁺ |

| 72 | Top Peak (Base Peak) |

| 149 | 2nd Highest Peak |

Source: NIST Mass Spectrometry Data Center nih.gov

Liquid chromatography-mass spectrometry (LC-MS) and its more advanced version, tandem mass spectrometry (LC-MS/MS), offer significant advantages for the analysis of synthetic cathinones like this compound. researchgate.netcapes.gov.broup.com A key benefit is that LC-MS often does not require the derivatization steps that are sometimes necessary in GC-MS for certain compounds. oup.com This technique separates compounds in a liquid mobile phase before they are ionized and detected by the mass spectrometer. researchgate.net

LC-MS/MS provides enhanced specificity and sensitivity, making it an excellent alternative to other methods for drug screening and quantification in biological matrices. researchgate.netcapes.gov.broup.com The technique can detect multiple substances simultaneously with short analysis times. oup.com In a typical LC-MS/MS method for cathinones, multiple reaction monitoring (MRM) is used, where specific precursor ions are selected and fragmented to produce characteristic product ions. researchgate.netnih.gov This two-stage filtering process significantly reduces background noise and improves detection limits.

For this compound, the protonated molecule [M+H]⁺ is selected as the precursor ion. Its fragmentation yields specific product ions that are monitored for confirmation and quantification. This approach has been successfully applied to the analysis of this compound and its metabolites in various samples. pressbooks.pubkoreascience.kr

Table 2: Example LC-MS/MS Transitions for this compound This interactive table shows the precursor and product ion mass-to-charge ratios (m/z) used in tandem mass spectrometry for the specific detection of this compound.

| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ions (m/z) |

|---|

Source: Kim et al., 2021 koreascience.kr

Ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-QToF-MS) represents a state-of-the-art analytical approach. It combines the high separation efficiency of UPLC with the high mass accuracy and resolution of a QToF mass spectrometer. nih.govmdpi.com This technology is particularly valuable for the analysis of NPS, as it allows for the identification of unknown compounds and the characterization of their metabolites based on precise mass measurements. koreascience.krpreprints.org

In the analysis of this compound and its metabolites, UPLC-QToF-MS provides accurate mass data for both the parent drug and any transformation products. koreascience.kr For example, a study investigating the in vitro metabolism of this compound used LC/Q-TOF MS to characterize four distinct metabolites, which were formed through pathways like N-oxidation, reduction, and demethylenation. koreascience.kr The high resolving power of the QToF analyzer allows for the determination of the elemental composition of ions, which is a critical step in the structural elucidation of unknown substances. nih.gov The raw data generated can be processed to find, filter, and align peaks, creating a detailed metabolic profile. nih.gov

Spectroscopic Techniques for this compound Structure Elucidation

Spectroscopic methods probe the interaction of molecules with electromagnetic radiation, providing fundamental information about their chemical structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the qualitative structural analysis of organic molecules. bipm.org It provides detailed information about the carbon-hydrogen framework of a compound, making it essential for the unambiguous identification and structure elucidation of substances like this compound. researchgate.netbipm.org Both ¹H (proton) and ¹³C (carbon-13) NMR are typically employed.

In a ¹H NMR experiment for this compound, the sample is dissolved in a deuterated solvent (e.g., D₂O), and data is acquired on a high-field spectrometer. swgdrug.org The resulting spectrum shows signals (resonances) corresponding to the different types of protons in the molecule. rsc.org Information such as the chemical shift (position of the signal), integration (number of protons), and multiplicity (splitting pattern) helps to piece together the molecular structure. rsc.orgacs.org

¹³C NMR provides information about the carbon atoms in the molecule. mdpi.comrsc.org While less sensitive than ¹H NMR, it is highly valuable for confirming the carbon skeleton. sigmaaldrich.com Two-dimensional NMR experiments, such as COSY and HMBC, can be used to establish connectivity between different atoms in the molecule, providing definitive structural assignment. rsc.orgmdpi.com

Table 3: General NMR Acquisition Parameters for this compound Analysis This table outlines typical settings for acquiring NMR data for the structural analysis of this compound, based on standard laboratory practices.

| Parameter | Description |

|---|---|

| Nucleus | ¹H, ¹³C |

| Spectrometer | 400 MHz or higher |

| Solvent | Deuterated solvent (e.g., D₂O, CDCl₃) |

| Standard | Internal standard for referencing (e.g., TSP for D₂O) |

Source: SWGDRUG.org swgdrug.org, General NMR Guidelines rsc.orgacs.org

Infrared (IR) Spectroscopy Infrared (IR) spectroscopy, particularly Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, is a rapid and non-destructive technique used to identify the functional groups present in a molecule. researching.cnmdpi.com The method works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. mdpi.com These absorptions correspond to the vibrational frequencies of specific chemical bonds. The resulting IR spectrum is a unique fingerprint of the compound. researchgate.net For this compound, the IR spectrum reveals characteristic absorption bands for its carbonyl (C=O) group, the methylenedioxy ring, and the amine group, aiding in its identification. researching.cnsemanticscholar.org

Raman Spectroscopy Raman spectroscopy is another vibrational spectroscopy technique that is complementary to IR spectroscopy. ualberta.cametrohm.com It involves illuminating a sample with a monochromatic laser and analyzing the inelastically scattered light. ualberta.camdpi.com The frequency shifts in the scattered light correspond to the vibrational modes of the molecule. mdpi.com Raman spectroscopy is particularly useful for analyzing materials directly in various containers and for differentiating between isomers. ualberta.caresearchgate.net Its portability allows for potential on-site analysis. metrohm.com The Raman spectrum of this compound would provide information about its molecular structure, complementing data from other analytical methods.

Development and Validation of Forensic Analytical Methods for this compound

The development of reliable forensic analytical methods for this compound involves a multi-step process that begins with sample preparation and culminates in instrumental analysis and data interpretation. A variety of techniques are employed, often in combination, to ensure accurate identification.

Sample Preparation and Extraction:

Forensic samples containing this compound can be in various forms, including powders, tablets, and liquids. researchgate.net Proper sampling is crucial to ensure the portion analyzed is representative of the bulk material. unodc.org Extraction procedures are then employed to isolate the analyte of interest from the sample matrix. A common approach involves dissolving the sample in a suitable solvent, such as methanol. unodc.org

Analytical Techniques:

Several instrumental techniques are utilized for the detection and characterization of this compound. These methods are chosen based on their sensitivity, selectivity, and ability to provide structural information.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique in forensic laboratories for the analysis of volatile and semi-volatile compounds like this compound. nih.gov The gas chromatograph separates the components of a mixture based on their boiling points and interaction with the stationary phase of the column. The mass spectrometer then bombards the separated components with electrons, causing them to fragment in a characteristic pattern. While GC-MS is a powerful tool, the simplistic and similar electron ionization (EI) mass spectra of many synthetic cathinones can make definitive identification challenging. nih.gov To address this, targeted GC-MS methods can be developed to maximize the separation of specific compounds. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is another powerful technique used for the analysis of this compound. nih.gov It is particularly useful for compounds that are not easily volatilized or are thermally unstable. ojp.gov In a study analyzing oral fluid, a validated LC-MS/MS method was used for the confirmation of this compound and other synthetic cathinones. nih.gov

Infrared Spectroscopy (IR): Fourier Transform Infrared (FTIR) spectroscopy provides a unique "fingerprint" spectrum for a compound based on the absorption of infrared radiation by its chemical bonds. unodc.org This technique, particularly when coupled with gas chromatography (GC-IRD), is highly effective for differentiating between positional isomers. unodc.org

Method Validation:

Once an analytical method is developed, it must be validated to ensure its reliability and fitness for purpose. unodc.org Validation parameters typically include linearity, precision, accuracy, selectivity, recovery, and the determination of the limit of detection (LOD) and limit of quantification (LOQ). nih.govmdpi.com A validated method provides confidence that the results obtained are accurate and reproducible. For instance, a study on the quantification of pesticides in biological matrices using HPLC-DAD demonstrated linearity with correlation coefficients (r²) greater than 0.99 and precision and accuracy values within acceptable limits (less than 15%). nih.govmdpi.com

Below is an interactive table summarizing key aspects of analytical methods used for this compound and related compounds:

| Analytical Technique | Principle of Operation | Strengths for this compound Analysis | Common Validation Parameters |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates compounds based on volatility and provides a characteristic fragmentation pattern. | Widely available in forensic labs; can be targeted for improved separation. nih.gov | Linearity, Precision, Accuracy, Selectivity, LOD, LOQ. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds based on their interaction with a stationary phase and provides structural information through multiple stages of mass analysis. | Suitable for non-volatile and thermally labile compounds; high sensitivity and selectivity. nih.govojp.gov | Linearity, Precision, Accuracy, Selectivity, Recovery, Matrix Effect. nih.govmdpi.com |

| Gas Chromatography-Infrared Detection (GC-IRD) | Separates compounds chromatographically and identifies them based on their unique infrared absorption spectra. | Highly effective for differentiating positional isomers. unodc.org | Instrument performance verification, spectral library matching. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure of a compound based on the magnetic properties of its atomic nuclei. | Essential for the structural elucidation of new synthetic cathinones and for differentiating constitutional isomers. jasco.com.br | Chemical shift referencing, signal-to-noise ratio. |

Challenges in the Confirmatory Identification of this compound and its Isomers

The confirmatory identification of this compound is complicated by several factors, most notably the existence of numerous isomers. nih.gov Isomers are molecules that have the same molecular formula but different structural arrangements of atoms. This structural similarity often leads to nearly identical analytical profiles, making their differentiation a significant challenge for forensic chemists. researchgate.net

Isomeric Confusion:

The primary challenge lies in distinguishing this compound from its constitutional and positional isomers. researchgate.net Constitutional isomers have the same molecular formula but differ in the connectivity of their atoms. Positional isomers have the same functional groups but at different positions on the main carbon skeleton. These subtle structural differences can be difficult to discern using standard analytical techniques.

Mass Spectrometry (MS): Conventional GC-MS with electron ionization often produces very similar fragmentation patterns for cathinone (B1664624) isomers, making it difficult to distinguish between them based on mass spectra alone. nih.govjasco.com.br This is a significant limitation, as MS is a cornerstone of forensic drug analysis.

Chromatography: While chromatographic techniques like GC and LC can separate some isomers, many co-elute or have very similar retention times, making their individual identification in a mixture problematic. uva.nl

Advanced Techniques for Isomer Differentiation:

To overcome these challenges, forensic laboratories are increasingly turning to more advanced analytical techniques and data analysis strategies.

Tandem Mass Spectrometry (MS/MS): Techniques like GC-EI-MS/MS can provide more detailed structural information by fragmenting specific ions selected from the initial mass spectrum. nih.gov The analysis of product ion spectra can allow for the differentiation of isomers with the same aminoalkyl moiety or different substitution patterns on the aromatic ring. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Orbitrap MS, can measure the mass of a compound with very high accuracy, which can sometimes help in distinguishing between isomers with very slight mass differences. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and is capable of differentiating between constitutional isomers. jasco.com.br The unique chemical environment of each proton in a molecule results in a distinct NMR spectrum, allowing for unambiguous identification. jasco.com.br However, the high cost and maintenance of NMR instruments have limited their widespread use in routine forensic laboratories. jasco.com.br

Vibrational Spectroscopy: Techniques like GC-IRD and Raman spectroscopy can differentiate isomers based on their unique vibrational spectra. researchgate.net

Chemometric Analysis: The application of multivariate statistical methods, such as Linear Discriminant Analysis (LDA) and Canonical Discriminant Analysis (CDA), to mass spectral data can help to classify isomers even when their spectra are visually similar. researchgate.netresearchgate.net

Structure Activity Relationship Sar Studies of Dimethylone

Influence of Chemical Substitutions on Dimethylone's Pharmacological Activity

This compound's structure is characterized by a 3,4-methylenedioxy ring, a β-ketone group, and an N,N-dimethylated amine. Each of these components significantly influences its interaction with monoamine transporters.

3,4-Methylenedioxy Group: The presence of the 3,4-methylenedioxy group on the phenyl ring is a critical feature that generally shifts the selectivity of cathinones toward the serotonin (B10506) transporter (SERT). acs.orgfrontiersin.org This substitution is analogous to the one that distinguishes the more serotonergic MDMA from the more dopaminergic methamphetamine. wikipedia.org The addition of this group to cathinone (B1664624) structures like α-pyrrolidinopropiophenone (α-PPP) and α-pyrrolidinobutiophenone (α-PBP) has been shown to increase affinity for hSERT by 10- to 16-fold, respectively. nih.gov

N,N-Dimethyl-Amine Group: The terminal amine group is a key determinant of a cathinone's mechanism of action, influencing whether it acts as a transporter substrate (releaser) or an inhibitor (blocker). Tertiary amines, such as the N,N-dimethyl group in this compound, tend to confer transporter-blocking properties rather than substrate-releasing properties. nih.gov This is a significant distinction from primary or secondary amine cathinones (like cathinone or methcathinone), which are typically monoamine releasers. nih.gov For instance, converting the tertiary amine in a related compound back to a secondary (like pentylone) or primary amine resulted in a significant decrease in potency for blocking dopamine (B1211576) reuptake. nih.gov

β-Keto Group: The β-keto group is the defining feature of the cathinone class. europa.eu Its presence generally reduces a compound's ability to cross the blood-brain barrier compared to its amphetamine analogue, leading to lower potency. europa.eu For example, methylone is the β-keto analogue of MDMA. wikipedia.org This structural change from an alcohol (as in ephedrine) or a simple alkyl chain (as in amphetamine) to a ketone impacts the molecule's polarity and interaction with transporter proteins. nih.goveuropa.eu

Comparative Structure-Activity Analysis within the Substituted Cathinone Class

This compound's pharmacological profile is best understood when compared to other substituted cathinones. Variations in N-alkylation and ring substitutions lead to a wide spectrum of potencies and selectivities at the monoamine transporters.

N-alkylation plays a crucial role. While N-monomethylation of cathinone to methcathinone (B1676376) enhances potency, further N,N-dimethylation to N,N-dimethylcathinone results in about half the potency of methcathinone in behavioral studies. nih.gov Tertiary amine cathinones like this compound and dibutylone (B1660615) generally act as transporter inhibitors. nih.gov

The presence of the 3,4-methylenedioxy ring in this compound, methylone, and ethylone (B12757671) increases their affinity for SERT compared to non-ring-substituted counterparts like pentedrone. acs.org However, the nature of the N-alkyl group fine-tunes this activity. For example, while both are 3,4-methylenedioxy substituted cathinones, this compound possesses a tertiary N,N-dimethylamine, whereas its close relative methylone has a secondary N-methylamine. This difference contributes to variations in their transporter interaction profiles.

The table below presents in vitro data for this compound and related substituted cathinones, illustrating how minor structural changes affect their potency at human monoamine transporters.

Data sourced from studies assessing inhibition of monoamine uptake in human embryonic kidney (HEK) cells expressing the respective human transporters.

Generally, increasing the length of the N-alkyl group from methyl (in methylone) to ethyl (in ethylone) and propyl can alter the potency at DAT and NET. frontiersin.org For instance, N-ethyl substituted cathinones often show increased potency at inhibiting dopamine uptake compared to their N-methyl counterparts. frontiersin.org The data shows that this compound is a relatively weak inhibitor at all three transporters compared to compounds like pentylone (B609909) and N-ethylpentylone, particularly at DAT and NET. nih.govncats.io

Stereochemical Considerations in this compound's Biological Actions

Like many synthetic cathinones, this compound is a chiral molecule, possessing a stereocenter at the α-carbon. nih.gov This means it exists as two non-superimposable mirror images, or enantiomers: (R)-dimethylone and (S)-dimethylone. nih.govnih.gov These enantiomers can exhibit different pharmacological and toxicological properties because biological targets, such as transporters and receptors, are themselves chiral and can interact differently with each enantiomer. frontiersin.org

While most synthetic cathinones are produced and distributed as racemic mixtures (containing equal amounts of both enantiomers), research into the individual enantiomers of related compounds has revealed significant differences in activity. nih.gov For cathinone and methcathinone, the S-enantiomer is generally more potent in behavioral assays than the R-enantiomer. nih.gov In contrast, for the related compound methylone, the R-(+)-enantiomer was found to be the more cytotoxic enantiomer in human neuronal cells. frontiersin.org For the cathinone derivative MDPV, the S-isomer is substantially more potent at blocking DAT than the R-isomer. mdpi.com

Studies on the enantiomers of mephedrone (B570743) metabolites have shown that stereoselectivity is most pronounced at SERT. nih.gov Specifically for norepinephrine (B1679862) and epinephrine (B1671497) transport, MATs can show preferential uptake for one enantiomer over the other; for example, NET and DAT slightly prefer the uptake of (S)-norepinephrine, while SERT prefers the (R)-enantiomer. researchgate.net Although specific data on the individual enantiomers of this compound are limited in the available literature, the established principles of stereochemistry in the cathinone class strongly suggest that the (R)- and (S)-forms of this compound likely have distinct binding affinities and functional activities at monoamine transporters.

Computational Modeling Approaches for this compound-Receptor/Transporter Interactions

Computational modeling, including molecular docking and molecular dynamics simulations, provides valuable insights into how ligands like this compound interact with their protein targets at a molecular level. nih.govresearchgate.net These techniques are particularly important for understanding drug-transporter interactions, especially when high-resolution crystal structures of the human transporters are not available. nih.govguidechem.com

For monoamine transporters, homology models are often created using the crystal structure of a related protein, such as the human serotonin transporter (hSERT), as a template. nih.gov These models allow researchers to predict the binding poses of cathinone derivatives in the central binding pocket (S1 site) of DAT, SERT, and NET. nih.gov

Docking studies for substituted cathinones have identified key amino acid residues within the transporter binding pockets that influence drug affinity. nih.gov For instance, modeling has helped explain why certain substitutions, like a para-substituent on the phenyl ring, can shift selectivity toward SERT. acs.org The models can predict interactions such as hydrogen bonds and hydrophobic interactions between the ligand and the transporter. The protonated nitrogen atom, common to all cathinones, is a key pharmacophore that forms crucial interactions within the binding site. nih.gov

While specific molecular docking studies solely focused on this compound are not extensively detailed in the cited literature, the general principles derived from modeling its class of compounds are applicable. Computational models for various cathinones have shown that the orientation within the binding site is influenced by the N-alkyl substitution and the presence of ring substituents like the 3,4-methylenedioxy group. nih.gov These in silico methods are essential for rationalizing the structure-activity relationships observed in vitro and for predicting the pharmacological profiles of new derivatives. guidechem.com

Forensic and Public Health Research Contexts of Dimethylone

Epidemiological Trends and Prevalence of Dimethylone

The prevalence of this compound has been characterized by sporadic detections globally, often appearing at lower frequencies than other synthetic cathinones. Early reports from international monitoring bodies indicated its emergence in the early 2010s. A 2013 report from the United Nations Office on Drugs and Crime (UNODC) noted that this compound had been identified in Finland and the United States. unodc.org

In the United States, data from forensic laboratories illustrate its limited circulation compared to its analogues. For example, a study monitoring NPS trends in Miami between 2014 and 2017 from oral fluid samples showed a low positivity rate for this compound, while other cathinones like ethylone (B12757671) experienced a rapid rise and fall, and newer substances such as dibutylone (B1660615) and N-ethyl pentylone (B609909) emerged. govinfo.gov Specifically, in Southeastern Florida during 2014, crime lab reports for synthetic cathinones were numerous, but this compound accounted for only 53 of these cases, significantly fewer than ethylone (659 cases) or methylone (471 cases). wikipedia.org

In Europe, this compound was among the many new psychoactive substances monitored by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). europa.eu A long-term study analyzing pooled urine samples from portable urinals in London between July 2013 and December 2018 detected 44 different NPS, including 15 cathinones. nih.govresearchgate.net this compound was listed among the cathinones identified, demonstrating its presence in this urban environment, although the study highlighted a general decrease in cathinone (B1664624) detection following the implementation of the UK Psychoactive Substances Act in 2016. nih.govresearchgate.net

Table 1: Documented Detections of this compound by Region

| Region/Country | Timeframe of Report/Study | Context of Detection | Source(s) |

|---|---|---|---|

| United States | 2013 | Identified by UNODC global survey. | unodc.org |

| Florida, USA | 2014 | 53 crime lab reports for this compound. | wikipedia.org |

| Miami, USA | 2014-2017 | Low positivity rate in oral fluid samples from festival attendees. | govinfo.gov |

| Finland | 2013 | Identified by UNODC global survey. | unodc.org |

| London, UK | 2013-2018 | Detected in pooled urine samples from portable street urinals. | nih.govresearchgate.net |

| Brazil | 2015 | Identified in seized materials. | semanticscholar.org |

Emerging Research on the Monitoring and Control of this compound and Related Compounds

The proliferation of NPS, including this compound, has necessitated the development of robust monitoring and legislative control strategies. International and national bodies utilize early warning systems to share information about the emergence of new substances. unodc.org The UNODC's Early Warning Advisory and the EMCDDA's EU Early Warning System are central to this global effort, collecting data from forensic laboratories, law enforcement, and public health sources. unodc.orgnih.govunodc.org

In response to the dynamic NPS market, many countries have implemented control measures that can apply to this compound. These range from specific substance bans to broader legislative frameworks. For example, some countries have adopted analogue or generic controls, which schedule substances based on their chemical similarity to already controlled drugs. unodc.org The United Kingdom's Psychoactive Substances Act 2016 took a different approach by creating a blanket ban on the production, supply, and importation of any substance intended for human consumption that is capable of producing a psychoactive effect. nih.gov

The legal status of this compound varies by jurisdiction:

Brazil: Listed as a prohibited psychotropic substance (Class F2). wikipedia.org

Canada: Controlled under Schedule I of the Controlled Drugs and Substances Act. wikipedia.org

Germany: Regulated under the New Psychoactive Substances Act (NpSG), limiting its use to industrial and scientific purposes. wikipedia.org

United Kingdom: Covered under the Psychoactive Substances Act 2016. wikipedia.org

United States: Considered a Schedule I controlled substance as a positional isomer of butylone. wikipedia.org

Emerging research in public health surveillance focuses on innovative methods to monitor NPS trends. nih.gov These include wastewater-based epidemiology, which analyzes sewage to estimate drug consumption in a community, and the analysis of drug residues from used syringes collected through harm reduction programs. nih.goveuropa.eu Drug checking services, which allow individuals to anonymously submit samples for chemical analysis, also provide valuable data on the composition of illicit drug products, helping to identify the presence of unexpected and potentially harmful substances like this compound. nih.goveuropa.eu These strategies, when combined, offer a more comprehensive understanding of NPS markets and inform targeted public health interventions. nih.gov

常见问题

Basic: How can researchers differentiate dimethylone from its structural isomers using spectroscopic techniques?

Methodological Answer:

this compound can be distinguished from isomers like ethylone or α-PiHP via infrared (IR) spectroscopy , which identifies unique molecular vibrations. For example, this compound exhibits distinct carbonyl (C=O) stretching frequencies (~1700 cm⁻¹) and alkyl chain vibrations due to methyl substitution patterns. Matching IR spectra against reference libraries and calculating similarity coefficients (e.g., a coefficient <0.2 for this compound vs. ethylone) enhances accuracy . Complementary techniques like nuclear magnetic resonance (NMR) resolve positional isomerism by analyzing proton environments (e.g., methyl group coupling patterns in alkyl chains).

Basic: What experimental protocols are recommended for synthesizing this compound in laboratory settings?

Methodological Answer:

Synthesis involves cathinone backbone modifications via reductive amination or alkylation. For reproducibility:

- Use gas chromatography-mass spectrometry (GC-MS) to monitor reaction intermediates and verify purity.

- Optimize pH and temperature to minimize byproducts like diethylammonium chloride (common in alkylation reactions), which can be removed via aqueous washes .

- Document reaction yields and conditions (e.g., solvent, catalyst) to align with forensic chemistry standards .

Advanced: How can researchers resolve contradictions in pharmacokinetic data for this compound across in vitro and in vivo models?

Methodological Answer:

Address discrepancies by:

Cross-validation : Compare metabolic pathways using hepatic microsome assays (in vitro) and plasma sampling in rodent models (in vivo). For instance, cytochrome P450 isoforms (e.g., CYP2D6) may show differential activity in isolated systems vs. whole organisms.

Pharmacokinetic modeling : Apply compartmental models to account for tissue distribution variances. Adjust parameters like volume of distribution (Vd) and clearance rates using software like NONMEM or Monolix .

Control for confounding factors : Standardize dosing regimens and animal strains to reduce inter-study variability .

Advanced: What analytical challenges arise when quantifying this compound in complex biological matrices, and how can they be mitigated?

Methodological Answer:

Key challenges include matrix interference and low analyte concentration . Mitigation strategies:

- Solid-phase extraction (SPE) : Use mixed-mode sorbents (e.g., C18/SCX) to isolate this compound from blood or urine.

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Employ multiple reaction monitoring (MRM) for selective ion transitions (e.g., m/z 220 → 145 for this compound). Validate methods per SWGTOX guidelines , ensuring precision (<15% RSD), recovery (>80%), and limits of detection (LOD < 0.1 ng/mL) .

- Internal standardization : Use deuterated analogs (e.g., this compound-d3) to correct for ion suppression .

Basic: What frameworks ensure rigorous formulation of this compound-related research questions?

Methodological Answer:

Apply the FINER criteria :

- Feasible : Ensure access to controlled substances (e.g., DEA licensing for Schedule I analogs).

- Novel : Address gaps, such as long-term neurotoxic effects (understudied compared to acute effects).

- Relevant : Align with public health priorities (e.g., designer drug epidemics).

For hypothesis-driven studies, use PICO (Population: rodent models; Intervention: dose-response; Comparison: MDMA; Outcome: serotonin transporter inhibition) .

Advanced: How do positional isomerism and stereochemistry impact this compound’s pharmacological profile?

Methodological Answer:

- Positional isomerism : Methyl substitution on the alkyl chain alters receptor binding. For example, this compound’s β-keto group enhances serotonin receptor affinity compared to non-keto analogs.

- Stereochemistry : Enantiomeric purity (R vs. S configurations) affects metabolic stability. Use chiral chromatography (e.g., Chiralpak AD-H column) to resolve enantiomers and correlate configurations with in vitro activity (e.g., EC50 values at monoamine transporters) .

Basic: What ethical considerations apply to this compound research involving human subjects?

Methodological Answer:

- Informed consent : Disclose risks of retrospective studies using human samples (e.g., forensic casework).

- Data anonymization : Remove identifiers from toxicological reports.

- IRB approval : Justify necessity for controlled substance administration in behavioral studies, citing preclinical safety data .

Advanced: How can interdisciplinary approaches (e.g., forensic chemistry and neuropharmacology) enhance this compound research?

Methodological Answer:

- Forensic data mining : Analyze seizure reports (e.g., DEA Emerging Threat Reports) to track regional prevalence and adulterants.

- Behavioral assays : Combine microdialysis (measuring extracellular dopamine in rodent striatum) with GC-MS quantification to correlate neurochemical changes with abuse liability .

Basic: What statistical methods are appropriate for analyzing contradictory findings in this compound toxicity studies?

Methodological Answer:

- Meta-analysis : Pool data across studies using random-effects models to account for heterogeneity.

- Sensitivity analysis : Test robustness by excluding outliers (e.g., studies with high risk of bias).

- Bayesian frameworks : Update prior probabilities (e.g., dose-response curves) with new evidence .

Advanced: How can researchers integrate machine learning into this compound structure-activity relationship (SAR) studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。